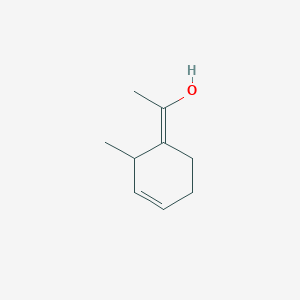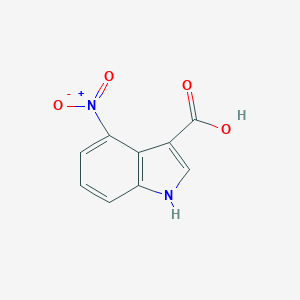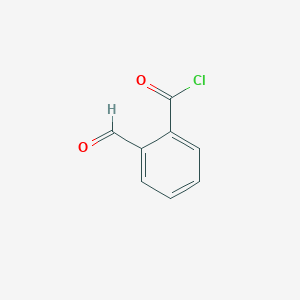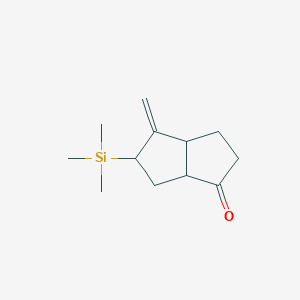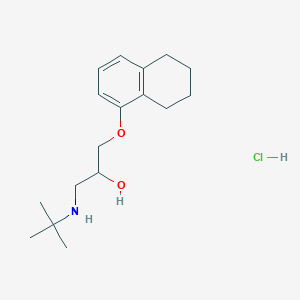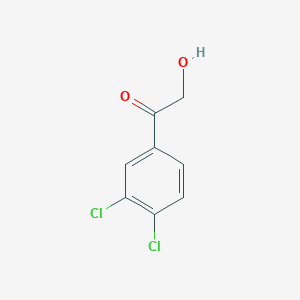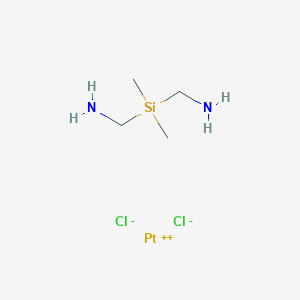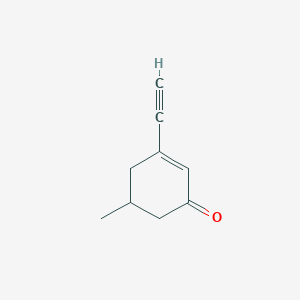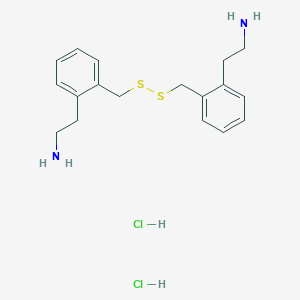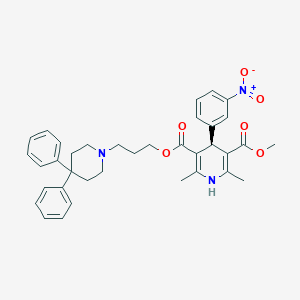
methyl 4-amino-1H-indole-6-carboxylate
Übersicht
Beschreibung
“Methyl 4-amino-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “methyl 4-amino-1H-indole-6-carboxylate” consists of a methyl group (CH3), an amino group (NH2), an indole group, and a carboxylate group (CO2H) .Chemical Reactions Analysis
Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, can undergo various chemical reactions. For example, they can be used as reactants for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been reported to exhibit anti-inflammatory activities . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used in the treatment of inflammatory conditions.
Anticancer Properties
Indole derivatives have been found to possess anticancer properties . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used in cancer treatment.
Antioxidant Properties
Indole derivatives have been reported to exhibit antioxidant activities . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used as an antioxidant.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used in the treatment of microbial infections.
Inhibitor of Botulinum Neurotoxin
“Methyl 4-amino-1H-indole-6-carboxylate” has been used as a reactant for the preparation of inhibitors of botulinum neurotoxin .
ITK Inhibitors
“Methyl 4-amino-1H-indole-6-carboxylate” has been used as a reactant for the preparation of interleukin-2 inducible T cell kinase (ITK) inhibitors .
CB2 Cannabinoid Receptor Ligands
“Methyl 4-amino-1H-indole-6-carboxylate” has been used as a reactant for the preparation of CB2 cannabinoid receptor ligands .
Safety And Hazards
While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1H-indole-6-carboxylate | |
CAS RN |
121561-15-7 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

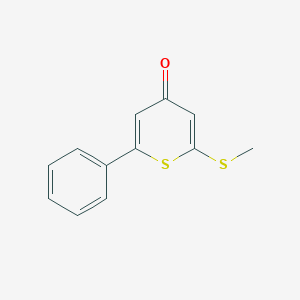
silyl](/img/structure/B55129.png)
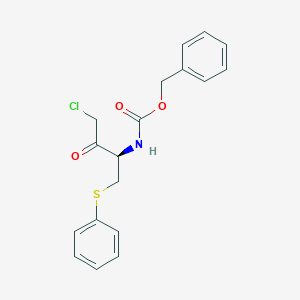
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
